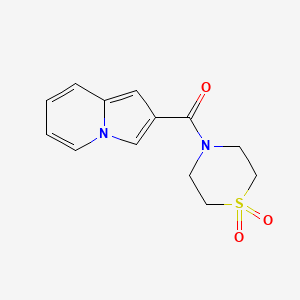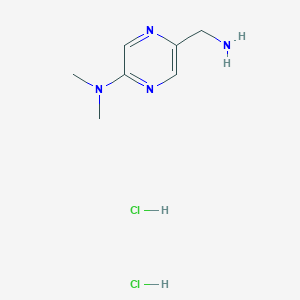
tert-Butylmethylether-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a molecular weight of 100.22 g/mol and a boiling point of 55-56°C . The compound is primarily used in scientific research due to its isotopic labeling, which makes it valuable in various analytical and spectroscopic applications.
Wissenschaftliche Forschungsanwendungen
tert-Butyl methyl ether-d12 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or internal standard in NMR spectroscopy to study deuterium-labeled compounds.
Mass Spectrometry: Employed in mass spectrometry for the analysis of deuterium-labeled compounds.
Chemical Kinetics: Used in studies of reaction mechanisms and kinetics involving deuterium-labeled compounds.
Environmental Science: Applied in the study of environmental pollutants and their degradation pathways.
Wirkmechanismus
Target of Action
Tert-Butyl Methyl Ether-d12, also known as Tert-Butyl Methyl Ether, primarily targets the central nervous system and the respiratory system . It is readily absorbed after inhalation exposure and ingestion, and is distributed rapidly in the organism .
Mode of Action
Tert-Butyl Methyl Ether-d12 interacts with its targets by being absorbed readily after inhalation exposure and ingestion. The substance is transformed by cytochrome P450 to tert-butyl alcohol and formaldehyde . The formaldehyde is either rapidly detoxified or enters intermediary metabolism. Tert-Butyl alcohol is metabolized only slowly and excreted with the urine or exhaled .
Biochemical Pathways
The metabolism of Tert-Butyl Methyl Ether-d12 involves the initial attack by a monooxygenase, often characterized as a cytochrome P450 . After oxygenation, the release of a C1-unit as formaldehyde or formate leads to the production of Tert-Butyl alcohol, which can be converted to 2-hydroxyisobutyric acid and further metabolized .
Pharmacokinetics
Tert-Butyl Methyl Ether-d12 has a molecular weight of 100.22 and a density of 0.840 g/mL at 25 °C . It is volatile, with a boiling point of 55-56 °C . Absorbed Tert-Butyl Methyl Ether-d12 and the resulting metabolites are rapidly exhaled, and to a lesser extent also eliminated via the kidneys .
Result of Action
Exposure to Tert-Butyl Methyl Ether-d12 can lead to irritation of the mucous membranes of the upper respiratory tract and adverse effects on the central nervous system . In animals, the acute toxicity of the substance was found to be low for all administration routes. The symptoms of intoxication are mainly irritative effects and central nervous depression .
Action Environment
Tert-Butyl Methyl Ether-d12 is a volatile, flammable, and colorless liquid that is sparingly soluble in water . It is primarily used as a fuel additive, blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions . The environmental factors such as temperature, pH, and coexisting anions can affect the removal efficiency of Tert-Butyl Methyl Ether-d12 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl methyl ether-d12 can be synthesized through the Williamson ether synthesis. This method involves the reaction of tert-butoxide ion with iodomethane-d3 under anhydrous conditions . The reaction proceeds as follows:
(CD3)3CO−+CD3I→(CD3)3COCD3+I−
The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of tert-Butyl methyl ether-d12 involves the same principles as the laboratory synthesis but on a larger scale. The process requires high-purity deuterated reagents and stringent control of reaction conditions to ensure the isotopic purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl methyl ether-d12 undergoes several types of chemical reactions, including:
Acidic Cleavage: The compound can be cleaved by strong acids such as hydrobromic acid or hydroiodic acid to form deuterated alcohol and alkyl halide.
Oxidation: Although ethers are generally resistant to oxidation, under specific conditions, tert-Butyl methyl ether-d12 can be oxidized to form corresponding carbonyl compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Acidic Cleavage: Hydrobromic acid or hydroiodic acid in aqueous solution.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Strong nucleophiles such as sodium hydride or lithium diisopropylamide.
Major Products Formed
Acidic Cleavage: Deuterated alcohol and deuterated alkyl halide.
Oxidation: Deuterated carbonyl compounds.
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl methyl ether: The non-deuterated form of the compound, commonly used as a solvent and fuel additive.
tert-Butyl ethyl ether: Another ether with similar properties but different alkyl groups.
tert-Butyl isopropyl ether: Similar in structure but with different alkyl groups.
Uniqueness
tert-Butyl methyl ether-d12 is unique due to its deuterium labeling, which makes it particularly valuable in analytical and spectroscopic applications. The presence of deuterium atoms allows for the study of isotope effects and provides a distinct advantage in NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethoxy)-2-(trideuteriomethyl)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3,4D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVMXJERCGZMT-MGKWXGLJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![2-(2-(Diethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520387.png)
![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)





